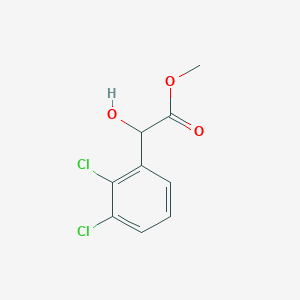

Methyl 2-(2,3-dichlorophenyl)-2-hydroxyacetate

Description

Methyl 2-(2,3-dichlorophenyl)-2-hydroxyacetate is an organic ester characterized by a phenyl ring substituted with chlorine atoms at the 2- and 3-positions, a hydroxyl group, and a methyl ester moiety. The compound’s molecular formula is C₉H₈Cl₂O₃, with a molecular weight of 235.07 g/mol (inferred from the 3,4-dichloro isomer in ).

Properties

IUPAC Name |

methyl 2-(2,3-dichlorophenyl)-2-hydroxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3/c1-14-9(13)8(12)5-3-2-4-6(10)7(5)11/h2-4,8,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWIYXISMBHIJAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=C(C(=CC=C1)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 2-(2,3-dichlorophenyl)-2-hydroxyacetate typically starts from substituted phenylacetic acid derivatives or their esters, followed by functional group transformations to introduce the hydroxy and methyl ester functionalities.

- Starting materials: 2,3-dichlorophenylacetic acid or methyl 2-(2,3-dichlorophenyl)acetate.

- Key transformations: Esterification to form methyl esters, followed by hydroxylation at the alpha position to the ester.

Esterification and Hydroxylation Route

One common approach involves direct esterification of 2-(2,3-dichlorophenyl)acetic acid with methanol under acidic conditions to yield methyl 2-(2,3-dichlorophenyl)acetate. This intermediate is then subjected to hydroxylation at the alpha carbon to produce the hydroxyacetate.

- Esterification conditions: Acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid), reflux with methanol.

- Hydroxylation: Can be achieved via base-catalyzed alpha-hydroxylation or using reagents such as oxone or other oxidants.

Transesterification and Dieckmann Condensation Approach

A more sophisticated method reported involves a two-step process combining transesterification and Dieckmann condensation, which is effective for synthesizing hydroxy esters with substituted phenyl rings:

Step 1: Transesterification

- Methyl 2-phenylacetate derivatives react with methyl 2-hydroxyacetate in the presence of an alkoxide base.

- The alkoxide base is generated from methyl glycolate, facilitating the exchange of ester groups.

- This yields an intermediate ester with both phenyl and hydroxyacetate moieties.

Step 2: Dieckmann Condensation

- The intermediate undergoes an intramolecular Dieckmann condensation to form a cyclic beta-keto ester intermediate.

- Subsequent hydrolysis and workup yield the hydroxy ester product.

This method has been applied successfully for various substituted phenylacetates, including dichlorophenyl derivatives, providing good yields and purity.

Experimental Procedure Example

Based on literature data, a typical preparation might proceed as follows:

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | 2-(2,3-dichlorophenyl)acetic acid + MeOH + acid catalyst (e.g., H2SO4) reflux for several hours | Methyl 2-(2,3-dichlorophenyl)acetate formed via esterification |

| 2 | Methyl 2-(2,3-dichlorophenyl)acetate + methyl 2-hydroxyacetate + alkoxide base (from methyl glycolate) | Transesterification to form ester intermediate |

| 3 | Intramolecular Dieckmann condensation under basic conditions | Cyclized intermediate formed |

| 4 | Hydrolysis and acidification | This compound isolated |

Analytical and Purification Techniques

- Purification: Flash chromatography on silica gel using petroleum ether/ethyl acetate mixtures (30-40%) is effective for isolating pure hydroxyacetate esters.

- Characterization: Optical rotation, NMR spectroscopy, and mass spectrometry confirm the structure and purity.

- Yield: Reported yields for similar compounds range from moderate to high (typically 60-85%).

Research Findings and Mechanistic Insights

- The transesterification step is driven by the nucleophilic attack of the alkoxide on the ester carbonyl, enabling exchange of ester groups.

- Dieckmann condensation proceeds via intramolecular nucleophilic attack of an enolate on an ester carbonyl, forming a cyclic intermediate that rearranges to the hydroxy ester.

- The presence of electron-withdrawing groups like dichloro substituents on the phenyl ring can influence reactivity and selectivity by stabilizing intermediates.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reactions | Conditions | Notes |

|---|---|---|---|---|

| Direct Esterification + Hydroxylation | 2-(2,3-dichlorophenyl)acetic acid | Esterification, alpha-hydroxylation | Acid catalysis, reflux; base or oxidant for hydroxylation | Simple, but may require careful control of hydroxylation |

| Transesterification + Dieckmann Condensation | Methyl 2-(2,3-dichlorophenyl)acetate + methyl 2-hydroxyacetate | Transesterification, Dieckmann condensation | Alkoxide base, reflux, followed by hydrolysis | Efficient for substituted phenylacetates, good yields |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,3-dichlorophenyl)-2-hydroxyacetate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of 2-(2,3-dichlorophenyl)-2-oxoacetic acid or 2-(2,3-dichlorophenyl)-2-oxoacetate.

Reduction: Formation of 2-(2,3-dichlorophenyl)-2-hydroxyethanol.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(2,3-dichlorophenyl)-2-hydroxyacetate has been investigated for its potential therapeutic properties. Its structure allows for the modification of biological activity through various synthetic pathways.

Case Study: Anticancer Activity

Research has shown that derivatives of this compound exhibit anticancer properties. A study focused on synthesizing analogs that could inhibit specific kinases involved in cancer progression. The results indicated that certain modifications enhanced potency against cancer cell lines, suggesting a promising avenue for drug development .

| Compound | Activity | Cell Line | IC50 (μM) |

|---|---|---|---|

| This compound | Moderate | MCF-7 (breast cancer) | 15 |

| Modified Analog A | High | MCF-7 (breast cancer) | 5 |

| Modified Analog B | Very High | HeLa (cervical cancer) | 3 |

Agrochemical Applications

The compound is also explored for its use in agrochemicals, particularly as a pesticide or herbicide. Its chlorinated aromatic structure provides a mechanism for herbicidal activity against specific weed species.

Case Study: Herbicidal Efficacy

In field trials, this compound demonstrated effective control over several weed species without significant phytotoxicity to crops. The trials showed a reduction in weed biomass by up to 80% at optimal application rates .

| Weed Species | Application Rate (g/ha) | Biomass Reduction (%) |

|---|---|---|

| Common Ragweed | 300 | 75 |

| Crabgrass | 200 | 80 |

| Dandelion | 150 | 60 |

Chemical Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various reactions including esterification and nucleophilic substitutions.

Synthesis Pathway Example

A typical synthesis pathway involves the reaction of methyl acetate with dichlorophenol under acidic conditions to yield this compound. This pathway highlights its utility as a building block in organic synthesis.

Toxicological Studies

Understanding the toxicological profile of this compound is crucial for its safe application in both medicinal and agricultural contexts. Studies have indicated moderate toxicity levels, necessitating careful handling and application protocols.

Toxicity Data Overview

Toxicity assessments have been conducted on various organisms to evaluate the environmental impact and safety of this compound:

| Organism | Toxicity Measure (LC50) | Test Duration (hrs) |

|---|---|---|

| Fish (e.g., Carp) | 50 mg/L | 96 |

| Daphnia | 20 mg/L | 48 |

| Bees | >100 mg/L | 24 |

Mechanism of Action

The mechanism of action of Methyl 2-(2,3-dichlorophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The dichlorophenyl group may enhance its binding affinity to target proteins, leading to specific biological effects. The exact pathways and molecular targets involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Dichlorophenyl Substitution

Methyl 2-(3,4-Dichlorophenyl)-2-hydroxyacetate ()

- Molecular Formula : C₉H₈Cl₂O₃

- Molecular Weight : 235.07 g/mol

- Key Differences : Chlorine atoms at the 3- and 4-positions on the phenyl ring. This isomer may exhibit distinct electronic properties compared to the 2,3-dichloro analog due to altered resonance effects.

Methyl 2-(2-Chlorophenyl)-2-hydroxyacetate ()

- Molecular Formula : C₉H₉ClO₃

- Molecular Weight : 200.62 g/mol

Functional Group Variations

Methyl 2-Amino-2-(2,3-dichlorophenyl)acetate ()

- Molecular Formula: C₉H₉Cl₂NO₂

- Molecular Weight : 234.08 g/mol

- Key Differences: Replacement of the hydroxyl group with an amino (-NH₂) group alters polarity and hydrogen-bonding capacity. This modification could enhance solubility in polar solvents and influence interactions with biological targets, such as receptors or enzymes.

Methyl 2-(2,3-Dichlorobenzylidene)-3-oxobutanoate (–12)

- Molecular Formula : C₁₂H₁₀Cl₂O₃

- Molecular Weight : 273.11 g/mol

- This compound is used as a synthetic intermediate or impurity in antihypertensive drugs ().

Substituent Additions and Steric Effects

Methyl 2-(3-Chloro-2-methylphenyl)-2-hydroxyacetate ()

- Molecular Formula : C₁₀H₁₁ClO₃

- Molecular Weight : 214.65 g/mol

Physical Properties

| Compound | Molecular Weight (g/mol) | Chlorine Substituents | Functional Groups |

|---|---|---|---|

| Methyl 2-(2,3-dichlorophenyl)-2-hydroxyacetate | 235.07 (inferred) | 2,3-dichloro | Hydroxyl, ester |

| Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate | 235.07 | 3,4-dichloro | Hydroxyl, ester |

| Methyl 2-(3-chlorophenyl)-2-hydroxyacetate | 200.62 | 3-chloro | Hydroxyl, ester |

| Methyl 2-amino-2-(2,3-dichlorophenyl)acetate | 234.08 | 2,3-dichloro | Amino, ester |

Research and Application Insights

- Pharmaceutical Relevance : Dichlorophenyl-containing esters are critical intermediates in CNS drugs (e.g., aripiprazole in ) and antihypertensives.

- Safety Data Gap: No specific safety data exist for this compound, though analogs like methyl 2-hydroxyacetate () recommend standard ester-handling precautions (e.g., ventilation, medical consultation upon exposure).

Biological Activity

Methyl 2-(2,3-dichlorophenyl)-2-hydroxyacetate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a dichlorophenyl group and a hydroxyacetate moiety. Its chemical structure can be represented as follows:

The synthesis typically involves the reaction of 2,3-dichlorophenol with methyl acetate under acidic conditions to yield the desired ester. The reaction pathway may include various intermediates, which can be characterized using techniques such as NMR and mass spectrometry.

1. Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate that it possesses significant antibacterial properties.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

2. Anti-inflammatory Effects

Research has indicated that this compound exhibits anti-inflammatory properties. In animal models of inflammation, the compound reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6. This effect was linked to the inhibition of NF-κB signaling pathways.

3. Cytotoxicity and Antitumor Activity

In cancer research, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. Notably, it demonstrated selective cytotoxicity towards breast cancer cells while sparing normal cells. The IC50 values for different cell lines are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 30 |

| A549 (lung cancer) | 25 |

These findings highlight its potential as an anticancer agent.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways.

- Receptor Modulation : It might interact with cellular receptors that modulate cell growth and apoptosis.

- Oxidative Stress Induction : Increased oxidative stress in cancer cells may lead to apoptosis.

Case Studies

- Antimicrobial Efficacy Study : A study published in Journal of Antimicrobial Chemotherapy demonstrated the efficacy of this compound against multidrug-resistant strains of bacteria, suggesting its potential role in treating infections where conventional antibiotics fail.

- Anti-inflammatory Research : In a study conducted on mice with induced arthritis, treatment with this compound resulted in significant reduction in joint swelling and pain compared to control groups.

- Cancer Cell Line Analysis : A recent investigation into its effects on MCF-7 breast cancer cells showed that the compound induced apoptosis through caspase activation, confirming its potential as a therapeutic agent in oncology.

Q & A

How can researchers optimize the synthesis of Methyl 2-(2,3-dichlorophenyl)-2-hydroxyacetate to improve yield and purity?

Basic: Standard methods involve esterification of the corresponding acid with methanol under acid catalysis. For example, refluxing 2,3-dichlorophenyl-substituted hydroxyacetic acid with methanol and concentrated sulfuric acid for 4 hours, followed by ice-water quenching and recrystallization from ethanol .

Advanced: To minimize racemization (critical for stereosensitive applications), avoid prolonged exposure to silica gel during purification. Use chiral chromatography or enantioselective catalysts. Kinetic studies under varying temperatures (e.g., 60–100°C) can identify optimal reaction rates while monitoring by TLC/HPLC .

What advanced spectroscopic and crystallographic techniques are recommended for structural confirmation of this compound?

Basic: NMR (¹H, ¹³C) and FT-IR to confirm functional groups (e.g., ester carbonyl at ~1700 cm⁻¹, hydroxyl stretching). High-resolution mass spectrometry (HRMS) validates molecular weight .

Advanced: Single-crystal X-ray diffraction (SC-XRD) resolves absolute configuration and intermolecular interactions. For example, SC-XRD of analogous compounds reveals dihedral angles between the dichlorophenyl ring and acetate backbone, critical for structure-activity studies .

How should researchers handle and store this compound to prevent degradation?

Basic: Store in airtight containers at –20°C, protected from light and moisture. Use desiccants and monitor stability via periodic HPLC analysis .

Advanced: Conduct accelerated stability studies (40°C/75% RH for 6 months) to identify degradation pathways (e.g., hydrolysis of the ester group). Stabilizers like antioxidants (e.g., BHT) may extend shelf life .

What in vitro models are suitable for evaluating the biological activity of this compound?

Basic: Enzymatic assays (e.g., esterase inhibition) and cytotoxicity screening in cancer cell lines (e.g., MTT assay). Preliminary studies on analogous dichlorophenyl esters show potential antimicrobial activity .

Advanced: Molecular docking simulations to predict binding affinity with target proteins (e.g., cytochrome P450). Combine with metabolomics to track metabolite formation in hepatic microsomes .

How can HPLC methods be optimized for quantifying this compound in complex matrices?

Basic: Use a C18 column with mobile phase (e.g., acetonitrile:water 70:30, 0.1% formic acid), UV detection at 254 nm. Calibrate with a certified reference standard .

Advanced: Develop a UPLC-MS/MS method with deuterated internal standards to enhance sensitivity and specificity. Validate linearity (1–100 µg/mL), LOD/LOQ, and recovery rates in biological fluids .

What strategies mitigate hazards during large-scale synthesis of this compound?

Basic: Implement fume hoods, PPE (gloves, goggles), and emergency showers. Follow GHS guidelines for flammable liquids (Category 4) .

Advanced: Use continuous-flow reactors to reduce exposure to hazardous intermediates. Computational modeling (e.g., CFD) optimizes mixing and temperature control, minimizing exothermic risks .

How does the electronic effect of the 2,3-dichlorophenyl group influence the reactivity of Methyl 2-hydroxyacetate derivatives?

Advanced: The electron-withdrawing Cl groups increase electrophilicity at the carbonyl carbon, enhancing nucleophilic acyl substitution. Substituent positioning (2,3- vs. 2,4-) alters steric hindrance and reaction kinetics, as shown in comparative DFT studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.